molecular formula C10H10N2O B3106772 Spiro[azetidine-3,3'-indolin]-2'-one CAS No. 1603067-29-3

Spiro[azetidine-3,3'-indolin]-2'-one

Cat. No. B3106772
CAS RN: 1603067-29-3
M. Wt: 174.20
InChI Key: NZHWYOLXENRFJZ-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,3’-indolin]-2’-one is a type of spirocyclic compound . Spirocyclic compounds are inherently highly 3-dimensional structures, defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Synthesis Analysis

A new synthetic approach for realizing biologically relevant bis-aryl spiro [azetidine-2,3’-indoline]-2’-ones was developed based on Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .


Molecular Structure Analysis

The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .


Chemical Reactions Analysis

The synthesis of Spiro[azetidine-3,3’-indolin]-2’-one involves a Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .


Physical And Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Scientific Research Applications

Fluorescence Sensor for Hg (II)

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], a derivative of spirooxindoles, has been used as a selective fluorescence sensor for the detection of Hg 2+. The fluorescence emission properties of these compounds make them suitable for use as selective fluorescence chemosensors .

Synthesis of Bioactive Organic Compounds

The synthesis of bioactive organic compounds such as spirooxindoles is an intense research area in organic synthesis. Spirooxindole derivatives have a distinctive place in organic and medicinal chemistry .

Green Chemistry Procedures

Spirooxindoles have been used in the development of green chemistry procedures. Efficient synthetic pathways are at the center of many green chemistry standards, which applied H2O instead of various solvents as the most important factor of green chemistry .

Nanoporous Materials

Spirooxindoles have been used in the development of nanoporous materials. These materials have increased great importance due to economic and environmental considerations .

Fluorescent Chemosensors

Spirooxindoles have been used in the development of novel fluorescent chemosensors, a challenging area of photochemistry. Fluorescent chemosensors have constantly displayed their power in different fields include biological probes and environmental sensors .

One-Pot Synthesis Methodology

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles in a one-pot methodology. The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

Mechanism of Action

Target of Action

Spiro[azetidine-3,3’-indolin]-2’-one is a bioactive compound . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and molecular biological studies.

Mode of Action

It has been synthesized via a copper(i)-catalyzed asymmetric kinugasa/c−c coupling cascade reaction of n-(2-iodo-aryl)-propiolamides with nitrones . This reaction provides a straightforward access to densely functionalized chiral spiro[azetidine-3,3’-indoline]-2,2’-diones in good yields and with high enantioselectivity .

Biochemical Pathways

Spiro[azetidine-indolines] are important scaffolds in diverse bioactive compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The compound has been synthesized with high enantioselectivity , suggesting that it may have specific interactions with biological targets.

properties

IUPAC Name

spiro[1H-indole-3,3'-azetidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHWYOLXENRFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[azetidine-3,3'-indolin]-2'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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